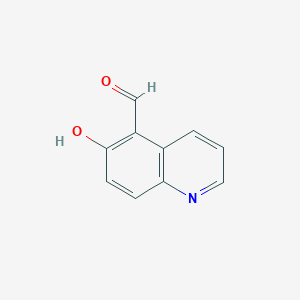

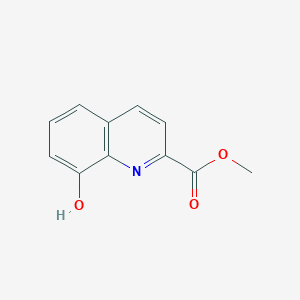

6-Hydroxyquinoline-5-carbaldehyde

概要

説明

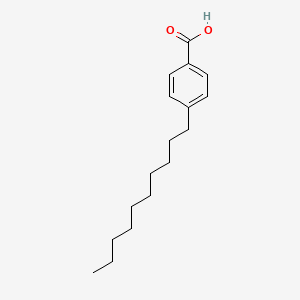

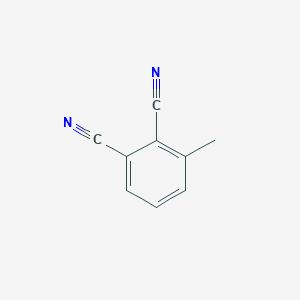

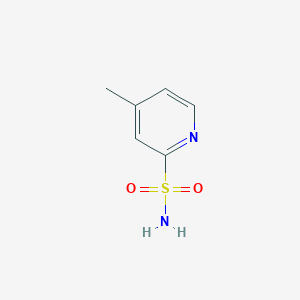

6-Hydroxyquinoline-5-carbaldehyde (6-HQC) is a heterocyclic aldehyde derivative of quinoline, an aromatic hydrocarbon with a six-membered ring. 6-HQC has been studied extensively due to its wide range of applications in various fields, such as medicine, pharmacology, and chemistry. Its unique properties make it an attractive target for research and development in various scientific disciplines.

科学的研究の応用

Field

Chemistry, specifically Organic and Electrochemistry .

Application

6-Hydroxyquinoline-5-carbaldehyde is used in the synthesis of selected quinolinecarbaldehydes with carbonyl groups located at C5 and/or in C7 positions .

Method

The classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods were compared due to their importance. A carbene insertion reaction based on Reimer-Tiemann methodology is presented for making 7-bromo-8-hydroxyquinoline-5-carbaldehyde .

Results

The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde, 6-(dimethylamino)quinoline-5-carbaldehyde, and its methylated derivative were investigated, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found .

Therapeutic Potential

Field

Application

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

Method

This involves the synthesis of numerous derivatives of the bioactive quinolines via expeditious synthetic approaches .

Results

The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Antiviral Activity

Field

Application

The 8-HQ nucleus could play a role in the frantic search for drugs to treat COVID-19 patients due to its promising antiviral activity .

Method

More research is required in this area .

Results

The results are not yet available as more research is required in this area .

Synthesis of Schiff Base Derivatives

Field

Application

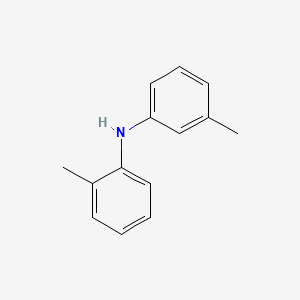

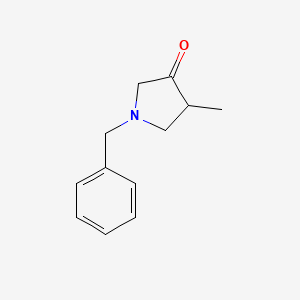

6-Hydroxyquinoline-5-carbaldehyde is used in the synthesis of Schiff base derivatives .

Method

Four Schiff base derivatives of 2,6-diisopropylbenzenamine were prepared from selected quinoline-5-carbaldehydes and quinoline-7-carbaldehyde by an efficient synthesis protocol .

Results

Their properties have been characterized by a combination of several techniques: MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy and multinuclear NMR .

Microwave-Assisted Synthesis

Field

Application

Microwave-assisted synthesis of quinoline and its derivatives .

Method

This involves the use of microwave irradiation for the synthesis of quinoline scaffolds .

Results

These techniques are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations) and ionic liquids .

Preparation of Commercially Available Drugs

Field

Application

6-Hydroxyquinoline-5-carbaldehyde is used in the preparation of various commercially available drugs based on a quinoline scaffold as the core skeleton .

Method

This involves a series of reactions to provide quinoline .

Results

This protocol helps in the preparation of various commercially available drugs .

Synthesis of Binary Quinoline-Cord Heterocyclic Systems

Field

Application

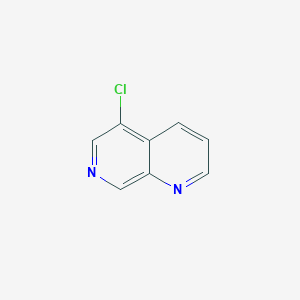

6-Hydroxyquinoline-5-carbaldehyde is used in the synthesis of binary quinoline-cord heterocyclic systems .

Method

This involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Results

The results of this application are not specified in the source .

特性

IUPAC Name |

6-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVJXIJXRIXXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543848 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyquinoline-5-carbaldehyde | |

CAS RN |

77717-71-6 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)